(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
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Overview
Description
The compound (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid is a complex organic molecule characterized by multiple hydroxyl groups, an amino group, and a carboxylic acid group. This compound is a derivative of a sugar molecule, specifically a glycoside, which plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using silyl or acetal protecting groups to prevent unwanted reactions.
Glycosylation: The protected sugar is then glycosylated with a suitable donor molecule under acidic or basic conditions to form the glycosidic bond.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the free hydroxyl groups.
Amino Group Introduction: The amino group is introduced via reductive amination or by using a suitable amine precursor.
Final Coupling: The final step involves coupling the glycoside with the propanoic acid derivative under peptide coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as enzymatic synthesis, to achieve higher yields and specificity. Enzymes like glycosyltransferases can be employed to catalyze the formation of the glycosidic bond under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC or Swern oxidation.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation reagents.
Reduction: LiAlH4, NaBH4.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its role in cellular processes. It can act as a substrate for enzymes involved in glycosylation, influencing protein folding and function.
Medicine
Medically, this compound has potential applications in drug development. Its glycosidic structure can be modified to enhance drug solubility and bioavailability, making it a candidate for prodrug design.
Industry
Industrially, this compound can be used in the production of biodegradable polymers and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors. The glycosidic bond can be cleaved by glycosidases, releasing the active sugar moiety. The amino and carboxylic acid groups can participate in hydrogen bonding and ionic interactions with target proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}butanoic acid
- (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}ethanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid has a unique combination of functional groups that allow for specific interactions with biological molecules. Its structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug design and biochemical research.
Properties
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3?,4-,5-,6-,7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSPUZXLOGKHJ-KDBDHQKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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